molecular formula C20H15BrClN3O2S B7732799 (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

(2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

Cat. No.: B7732799
M. Wt: 476.8 g/mol
InChI Key: DBYMAORMTLCVST-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyano group, and various substituted aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a substituted benzaldehyde with thiourea to form a thiazolidinone intermediate.

    Substitution Reactions: The intermediate undergoes further substitution reactions with bromobenzyl and chlorophenyl groups under controlled conditions.

    Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Final Condensation: The final step involves the condensation of the cyano-substituted intermediate with N-methylethanamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide has shown potential as an enzyme inhibitor. It is studied for its interactions with various biological targets, which could lead to the development of new therapeutic agents.

Medicine

The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[5-(3-bromobenzyl)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
  • (2Z)-2-[5-(3-bromobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

Uniqueness

Compared to similar compounds, (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide exhibits unique properties due to the presence of both bromobenzyl and chlorophenyl groups. These substituents contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-[5-[(3-bromophenyl)methyl]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClN3O2S/c1-24-18(26)16(11-23)20-25(15-7-5-14(22)6-8-15)19(27)17(28-20)10-12-3-2-4-13(21)9-12/h2-9,17H,10H2,1H3,(H,24,26)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYMAORMTLCVST-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.